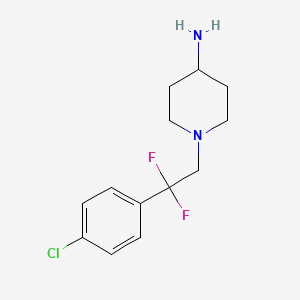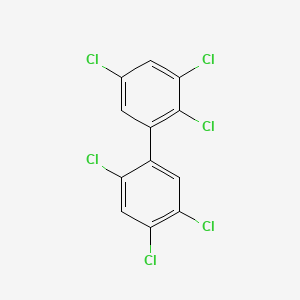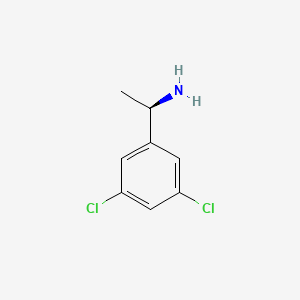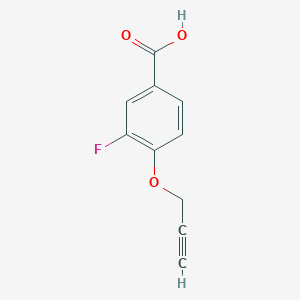![molecular formula C13H10BF3O3 B1466115 {4-[3-(Trifluorométhyl)phénoxy]phényl}acide boronique CAS No. 958457-42-6](/img/structure/B1466115.png)
{4-[3-(Trifluorométhyl)phénoxy]phényl}acide boronique
Vue d'ensemble
Description
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical transformations.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
This compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is used in the production of advanced materials, such as polymers and resins. Its unique chemical properties enhance the performance and durability of these materials.
Mécanisme D'action
Target of Action
The primary target of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of two different carbon-containing fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the specific conditions under which it is used.
Result of Action
The action of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially influence the action of the compound. Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl groups. The presence of the trifluoromethyl group enhances the reactivity of the compound, making it an efficient catalyst in various coupling reactions .
In addition to its role in cross-coupling reactions, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid interacts with several enzymes and proteins. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This interaction is primarily driven by the boronic acid moiety, which forms reversible covalent bonds with the serine residues in the active sites of proteases. This inhibition can modulate various biochemical pathways, highlighting the compound’s potential as a therapeutic agent .
Cellular Effects
The effects of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis by disrupting key signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Once inside the cell, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can interfere with the function of proteins involved in cell survival and proliferation, leading to programmed cell death .
Furthermore, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid has been shown to affect gene expression by modulating the activity of transcription factors. This modulation can result in changes in the expression levels of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Molecular Mechanism
The molecular mechanism of action of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction is facilitated by the boronic acid moiety, which can form stable complexes with nucleophilic groups in the active sites of enzymes .
Additionally, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can bind to specific proteins and alter their conformation, thereby affecting their function. This binding can lead to the activation or inhibition of signaling pathways, depending on the nature of the target protein. The trifluoromethyl group also plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. These derivatives may have different biochemical properties and effects on cellular function .
Long-term studies have shown that {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can have sustained effects on cellular processes, particularly in the context of enzyme inhibition and gene expression modulation. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid in animal models are dose-dependent, with different dosages resulting in varying outcomes. At low doses, this compound can effectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage .
Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biochemical properties. The trifluoromethyl group can influence the compound’s metabolic stability and clearance, affecting its overall pharmacokinetic profile .
Additionally, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can impact metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This modulation can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion, facilitated by the lipophilic nature of the trifluoromethyl group .
Once inside the cell, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, it may localize to the nucleus and modulate gene expression by interacting with transcription factors .
Additionally, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be targeted to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound can affect its activity and overall impact on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, DMF), elevated temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Cross-Coupling: Formation of biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is unique due to the presence of both trifluoromethyl and phenoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions and broaden its applicability in various fields of research and industry.
Propriétés
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMKXOOKRKAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217960 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958457-42-6 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958457-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)


![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)




![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

